molecular formula C10H10N4O2 B11696258 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one CAS No. 90916-79-3

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B11696258
CAS No.: 90916-79-3
M. Wt: 218.21 g/mol
InChI Key: YZMFOBBCRBZZMU-UHFFFAOYSA-N
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Description

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with 4-methyl-1H-pyrimidin-6-one hydrazone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biomolecules is a key factor in its activity .

Comparison with Similar Compounds

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of furan and pyrimidine rings, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

90916-79-3

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N4O2/c1-7-5-9(15)13-10(12-7)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

YZMFOBBCRBZZMU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C\C2=CC=CO2

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CO2

Origin of Product

United States

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